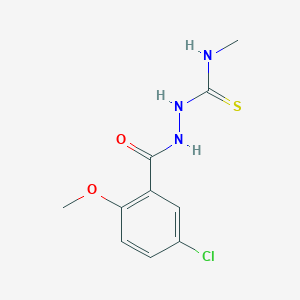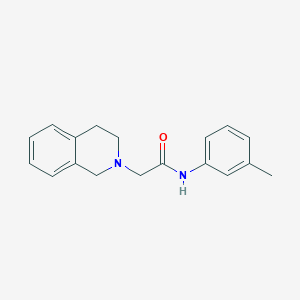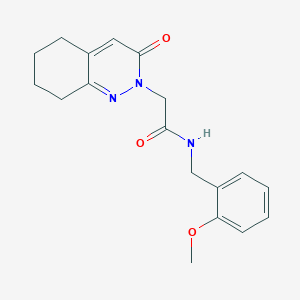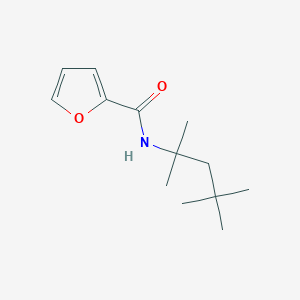
Methyl 5-amino-3-phenylimidazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-amino-3-phenylimidazole-4-carboxylate is a heterocyclic compound with significant importance in various fields of chemistry and biology. This compound features an imidazole ring, which is a common structural motif in many biologically active molecules. The presence of both amino and carboxylate groups in its structure makes it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-3-phenylimidazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of methyl propiolate with substituted amidoximes under microwave irradiation in the presence of a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) . This method provides a rapid and efficient route to the desired imidazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-amino-3-phenylimidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic reagents such as bromine (Br₂) or chloromethane (CH₃Cl) can be used in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives of the imidazole ring.
Reduction: Alcohol derivatives of the carboxylate group.
Substitution: Halogenated phenyl derivatives.
Applications De Recherche Scientifique
Methyl 5-amino-3-phenylimidazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other functional materials.
Mécanisme D'action
The mechanism of action of methyl 5-amino-3-phenylimidazole-4-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the carboxylate group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5-amino-3-methylimidazole-4-carboxylate
- Methyl 5-amino-3-phenylisoxazole-4-carboxylate
- Methyl 5-amino-3-phenylpyrazole-4-carboxylate
Uniqueness
Methyl 5-amino-3-phenylimidazole-4-carboxylate is unique due to the presence of both amino and carboxylate groups on the imidazole ring, which provides a versatile platform for further functionalization. Its phenyl group also contributes to its stability and potential biological activity, making it a valuable compound in various research and industrial applications.
Propriétés
IUPAC Name |
methyl 5-amino-3-phenylimidazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-16-11(15)9-10(12)13-7-14(9)8-5-3-2-4-6-8/h2-7H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUITYUCZFURTBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CN1C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-{[2-(4-bromo-2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5700877.png)
![N-[(E)-3-amino-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-bromobenzamide](/img/structure/B5700878.png)

![N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B5700893.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5700919.png)
![N-ethyl-N-[(2-hydroxy-3-quinolinyl)methyl]-2-thiophenecarboxamide](/img/structure/B5700927.png)
![4-[[2-[(4-Nitrophenyl)methoxy]phenyl]methyl]morpholine](/img/structure/B5700934.png)


![ethyl 2-cyano-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]acrylate](/img/structure/B5700966.png)
![2-(3-fluoro-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B5700981.png)
![3-isopropoxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5700987.png)
